N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
N-(1-Benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a synthetic small molecule characterized by a 4,5,6,7-tetrahydro-1H-benzo[d]imidazole core substituted with a methyl group at position 2 and an amide-linked 1-benzylpiperidin-4-yl moiety. This structure combines a partially saturated benzimidazole ring with a lipophilic benzylpiperidine group, which is frequently associated with enhanced blood-brain barrier penetration and receptor-binding affinity in neuroactive compounds .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-15-22-19-8-7-17(13-20(19)23-15)21(26)24-18-9-11-25(12-10-18)14-16-5-3-2-4-6-16/h2-6,17-18H,7-14H2,1H3,(H,22,23)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUHJSAGUQKNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
This compound primarily targets beta-secretase 1 (BACE1) . BACE1 is an enzyme responsible for the proteolytic processing of the amyloid precursor protein (APP). When BACE1 cleaves APP at the N-terminus of the A-beta peptide sequence (between residues 671 and 672), it leads to the generation of amyloid-beta (Aβ) peptides. These Aβ peptides play a crucial role in the pathogenesis of Alzheimer’s disease.
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, maintaining physiological pH is crucial for optimal BACE1 inhibition. Additionally, drug interactions may alter its pharmacokinetics.
Remember, this compound holds promise in Alzheimer’s research, but further studies are needed to validate its clinical efficacy and safety. 🧠🔬
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzoimidazole core fused with a piperidine ring. Its molecular formula is with a molecular weight of approximately 310.44 g/mol. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Inhibition of Kinases : This compound has shown potential as a multi-targeted kinase inhibitor. For instance, related compounds have demonstrated significant inhibitory effects on key kinases such as EGFR and CDK2, which are critical in cancer cell proliferation and survival .
- Induction of Apoptosis : Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells through the upregulation of pro-apoptotic factors like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
Anticancer Activity
The anticancer potential of this compound is supported by various studies:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HepG2 (liver cancer) | 7.82 | Cell cycle arrest and apoptosis induction |
| MCF-7 (breast cancer) | 10.99 | Inhibition of EGFR and HER2 |
| HCT116 (colon cancer) | 21.48 | Multi-targeted kinase inhibition |
These findings indicate that the compound may serve as a promising candidate for developing new anticancer therapies.
Neuropharmacological Effects
Additionally, the compound has been evaluated for its neuropharmacological properties. Studies indicate that related benzylpiperidine derivatives can act as acetylcholinesterase inhibitors, which may provide therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations below 20 μM, indicating its potency as an anticancer agent .
- Mechanistic Insights : In-depth mechanistic studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in cancer cells .
- Animal Models : Preliminary in vivo studies in mouse models have shown that administration of the compound leads to reduced tumor growth rates compared to control groups, further supporting its potential therapeutic application in oncology .
Scientific Research Applications
Molecular Imaging
Molecular imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) utilize radiolabeled compounds to visualize biological processes in vivo. The compound has been explored for its potential as a radiotracer due to its structural characteristics that allow for selective binding to specific receptors.
Case Study: NMDA Receptor Imaging
Research has shown that compounds similar to N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can be used to image N-methyl-D-aspartate (NMDA) receptors in the brain. For instance, studies involving radiolabeled derivatives demonstrated effective binding and uptake in rat models, indicating their potential utility in diagnosing conditions like Alzheimer's disease and other neurodegenerative disorders .
Neuropharmacology
The compound's structure suggests it may interact with various neurotransmitter systems, particularly those involving glutamate and dopamine. This interaction is crucial for developing treatments for neuropsychiatric conditions.
Therapeutic Applications
Research indicates that this compound may exhibit neuroprotective effects. It has been studied for its ability to modulate synaptic transmission and reduce excitotoxicity associated with neurodegenerative diseases. This property positions it as a candidate for further development into drugs targeting conditions such as schizophrenia and depression .
Synthesis Overview
The synthesis typically includes:
- Formation of the piperidine ring: This is achieved through cyclization reactions involving appropriate precursors.
- Functionalization: The introduction of the benzimidazole moiety enhances receptor binding affinity.
These synthetic pathways have been optimized to yield high purity compounds suitable for biological testing .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties
Key Observations :
Core Saturation : The target compound’s 4,5,6,7-tetrahydrobenzimidazole core introduces partial saturation, which may enhance metabolic stability compared to fully aromatic benzimidazole derivatives (e.g., 6d, 6e) .
Physicochemical Properties: Lipophilic substituents (e.g., trifluoromethyl in 6e) increase molecular weight and melting points, while non-crystalline derivatives (e.g., 6d as a yellow oil) may exhibit higher solubility in organic solvents .
Key Observations :
Receptor Tyrosine Kinase Inhibition : Benzimidazole-dioxoisoindoline conjugates () demonstrate potent dual VEGFR-2/FGFR-1 inhibition, though their dioxoisoindoline substituents differ significantly from the target compound’s tetrahydrobenzimidazole core .
Multifactorial Activity : Derivatives with N-(1-benzylpiperidin-4-yl) groups () are highlighted for their high efficacy in unspecified therapeutic contexts, underscoring the pharmacophoric importance of this moiety .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, and how can purity be validated?
- Methodological Answer :
- Synthesis : Use a multi-step approach, starting with cyclocondensation of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole precursors and N-benzylpiperidine derivatives. Key steps include amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) and protecting group strategies to avoid side reactions .
- Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization in ethanol/water mixtures.
- Validation : Confirm purity (>98%) via HPLC using a C18 column (mobile phase: acetonitrile/0.1% TFA; UV detection at 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodological Answer :
- NMR : Assign peaks via - and -NMR in DMSO-d. Key signals include:
- Piperidine protons: δ 2.5–3.2 ppm (multiplet, axial/equatorial H).
- Benzimidazole aromatic protons: δ 7.1–7.4 ppm (multiplet, J = 8 Hz).
- Amide NH: δ 8.3 ppm (broad singlet) .
- IR : Confirm amide C=O stretch at ~1650 cm and NH stretch at ~3300 cm .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/peptide substrates.
- Receptor Binding : Radioligand displacement assays (e.g., -labeled antagonists for GPCRs or nuclear receptors).
- Cytotoxicity : MTT assay in HEK-293 or HeLa cells (IC determination) with positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., benzyl group on piperidine, methyl on benzimidazole) via parallel synthesis.
- Biological Testing : Prioritize analogs showing ≥50% activity in primary assays for secondary profiling (e.g., selectivity panels, ADME-Tox).
- Computational Modeling : Perform molecular docking (AutoDock Vina) against target receptors (e.g., urokinase receptor) to rationalize SAR trends .
Q. What strategies resolve contradictions in potency data across different assay conditions?
- Methodological Answer :
- Assay Replication : Test under standardized conditions (pH 7.4, 37°C, 5% CO) with internal controls.
- Orthogonal Assays : Validate binding affinity via SPR (surface plasmon resonance) if radioligand assays show variability.
- Solubility Correction : Pre-dissolve compounds in DMSO (<0.1% final concentration) and confirm solubility via nephelometry .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- Methodological Answer :
- Microsomal Stability : Incubate with human/rat liver microsomes (NADPH regeneration system), quantify parent compound via LC-MS/MS.
- Caco-2 Permeability : Assess apical-to-basolateral transport to predict intestinal absorption.
- In Vivo PK : Administer IV/PO in rodents, collect plasma at 0–24h, and calculate AUC, , and bioavailability .
Q. What computational tools are effective for predicting off-target interactions?
- Methodological Answer :
- Target Prediction : Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) based on structural similarity.
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) to assess binding stability over 100 ns.
- Toxicity Profiling : Apply ProTox-II for hepatotoxicity and Ames mutagenicity predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
